Bisphenol A-d6 Diglycidyl Ether

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

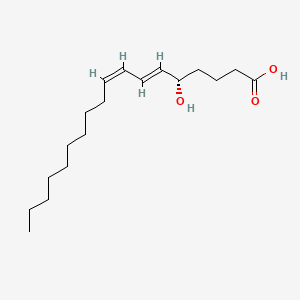

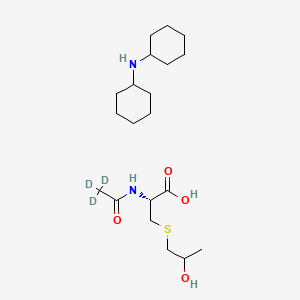

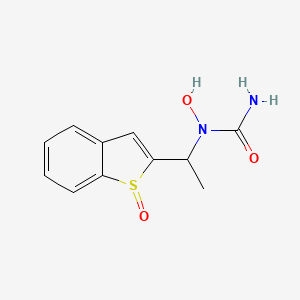

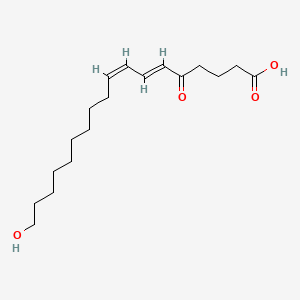

Bisphenol A-d6 Diglycidyl Ether is a deuterated derivative of Bisphenol A Diglycidyl Ether, where six hydrogen atoms are replaced by deuterium. This compound is primarily used as a monomer in the production of epoxy resins, which are widely utilized in coatings, adhesives, and composite materials due to their excellent mechanical properties and chemical resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bisphenol A-d6 Diglycidyl Ether is synthesized through the O-alkylation of Bisphenol A-d6 with epichlorohydrin. The reaction typically involves the use of a base such as sodium hydroxide to deprotonate the hydroxyl groups of Bisphenol A-d6, followed by the addition of epichlorohydrin to form the diglycidyl ether .

Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where Bisphenol A-d6 and epichlorohydrin are reacted in the presence of a catalyst. The reaction mixture is then subjected to purification steps, including distillation and crystallization, to obtain the final product with high purity .

Types of Reactions:

Hydrolysis: this compound undergoes hydrolysis in the presence of water, leading to the formation of Bisphenol A-d6 and glycerol.

Polymerization: It can polymerize with other monomers to form epoxy resins, which are thermosetting polymers.

Addition Reactions: The compound can react with acrylic acid to form vinyl ester resins.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Polymerization: Catalysts such as amines, anhydrides, or phenolic compounds.

Addition Reactions: Acrylic acid and suitable catalysts.

Major Products:

Hydrolysis: Bisphenol A-d6 and glycerol.

Polymerization: Epoxy resins.

Addition Reactions: Vinyl ester resins.

Scientific Research Applications

Bisphenol A-d6 Diglycidyl Ether is extensively used in scientific research due to its unique properties:

Mechanism of Action

Bisphenol A-d6 Diglycidyl Ether exerts its effects primarily through the formation of cross-linked polymer networks. The epoxide groups in the compound react with curing agents, such as amines or anhydrides, to form a three-dimensional network. This cross-linking process imparts high mechanical strength and chemical resistance to the resulting epoxy resins .

Molecular Targets and Pathways:

Epoxide Groups: The primary reactive sites that undergo polymerization and cross-linking reactions.

Curing Agents: Amines, anhydrides, and phenolic compounds that facilitate the cross-linking process.

Comparison with Similar Compounds

Bisphenol A Diglycidyl Ether: The non-deuterated form of Bisphenol A-d6 Diglycidyl Ether, widely used in epoxy resin production.

Bisphenol F Diglycidyl Ether: Another epoxy resin monomer with similar applications but different structural properties.

Bisphenol S Diglycidyl Ether: A compound with similar applications but different chemical stability and reactivity.

Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research, such as enhanced stability and the ability to trace the compound in complex reaction mixtures .

Properties

IUPAC Name |

2-[[4-[1,1,1,3,3,3-hexadeuterio-2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O4/c1-21(2,15-3-7-17(8-4-15)22-11-19-13-24-19)16-5-9-18(10-6-16)23-12-20-14-25-20/h3-10,19-20H,11-14H2,1-2H3/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFVJGUPQDGYKZ-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=C(C=C1)OCC2CO2)(C3=CC=C(C=C3)OCC4CO4)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747174 |

Source

|

| Record name | 2,2'-{(~2~H_6_)Propane-2,2-diylbis[(4,1-phenylene)oxymethylene]}bis(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346600-09-6 |

Source

|

| Record name | 2,2'-{(~2~H_6_)Propane-2,2-diylbis[(4,1-phenylene)oxymethylene]}bis(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H-1,3-Dioxolo[4,5]cyclopent[1,2-d]oxazole (9CI)](/img/new.no-structure.jpg)